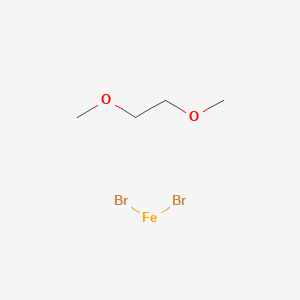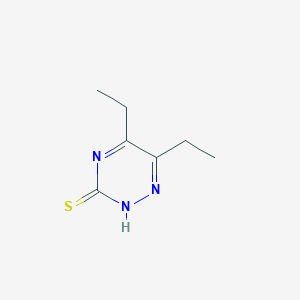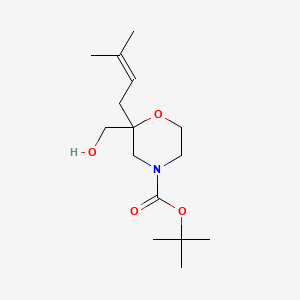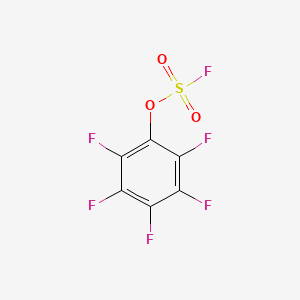
Iron(II) bromide, dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) bromide, dimethoxyethane is an inorganic compound with the chemical formula [FeBr2(OCH3)2]. It is a powdery solid that is often yellow or brown in color. This compound is known for its use as a catalyst in various chemical reactions and its solubility in some organic solvents, such as dimethyl sulfoxide, but it is insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(II) bromide, dimethoxyethane can be synthesized by heating iron(III) bromide in a steel pipe under an inert atmosphere using diethyl ether as a solvent. When iron(III) bromide is completely reduced to iron(II) bromide, the iron(II) bromide is filtered and precipitated .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reduction of iron(III) bromide to iron(II) bromide is carefully monitored to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) bromide, dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) bromide.
Reduction: It can be reduced from iron(III) bromide to iron(II) bromide.
Substitution: It can participate in ligand exchange reactions where the dimethoxyethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as bromine or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Solvents: Organic solvents like diethyl ether or dimethyl sulfoxide.
Major Products
The major products formed from reactions involving this compound include:
Iron(III) bromide: Formed through oxidation reactions.
Iron(II) complexes: Formed through ligand exchange reactions.
Wissenschaftliche Forschungsanwendungen
Iron(II) bromide, dimethoxyethane has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in thin film deposition, LED manufacturing, and other industrial processes.
Wirkmechanismus
The mechanism by which iron(II) bromide, dimethoxyethane exerts its effects involves its role as a catalyst in various chemical reactions. It facilitates the activation of carbon-hydrogen bonds and the transfer of ligands, thereby accelerating reaction rates and improving yields. The molecular targets and pathways involved include the coordination of iron with ligands and the subsequent activation of substrates .
Vergleich Mit ähnlichen Verbindungen
Iron(II) bromide, dimethoxyethane can be compared with other similar compounds, such as:
- Iron(II) chloride, dimethoxyethane
- Iron(II) iodide, dimethoxyethane
- Iron(II) fluoride, dimethoxyethane
These compounds share similar properties and applications but differ in their halide components. This compound is unique in its specific reactivity and solubility characteristics .
Eigenschaften
Molekularformel |
C4H10Br2FeO2 |
|---|---|
Molekulargewicht |
305.77 g/mol |
IUPAC-Name |
dibromoiron;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
AHVHKRASADUPOO-UHFFFAOYSA-L |
Kanonische SMILES |
COCCOC.[Fe](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)
![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)

![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)




![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)

![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)

